molecular formula C14H12Cl2N2O2 B12338577 Methyl 4-(benzylamino)-3,6-dichloropicolinate

Methyl 4-(benzylamino)-3,6-dichloropicolinate

Cat. No.: B12338577
M. Wt: 311.2 g/mol
InChI Key: RCENUABOXFKZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzylamino)-3,6-dichloropicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a benzylamino group and two chlorine atoms attached to a picolinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-3,6-dichloropicolinate typically involves the reaction of 4-amino-3,6-dichloropicolinic acid with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-3,6-dichloropicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(benzylamino)-3,6-dichloropicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-3,6-dichloropicolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 4-(benzylamino)-3,6-dichloropicolinate can be compared with other similar compounds such as:

  • Methyl 4-amino-3,6-dichloropicolinate
  • Benzyl 4-(benzylamino)-3,6-dichloropicolinate
  • Methyl 4-(methylamino)-3,6-dichloropicolinate

These compounds share structural similarities but may differ in their chemical properties and biological activities

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 4-(benzylamino)-3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-14(19)13-12(16)10(7-11(15)18-13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)

InChI Key

RCENUABOXFKZCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.